2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C9H4F6O |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
InChI Key |
FJZUHXACIFAGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reported Synthetic Route from Patent Literature
A related fluorinated ketone synthesis process described in patent US8946479B2 involves a multistep procedure that can be adapted for the synthesis of compounds with similar structures:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts condensation of fluorobenzene with phenyl acetyl chloride | Use of methylene chloride as solvent; room temperature to reflux | Produces fluorophenyl ethanone intermediate |
| 2 | Halogenation of the ketone intermediate | Methylene chloride solvent; washing with aqueous sodium bicarbonate and sodium chloride | Yields chlorinated ketone derivative |
| 3 | Reaction with potassium carbonate and substituted amide in acetone | Reflux at 55-60°C for 7-8 hours | Cyclization or substitution to introduce further functional groups |
| 4 | Purification by filtration, washing with isopropyl alcohol and water, drying under vacuum | Temperature control between 25-82.5°C | Final product isolation with 74% yield |
This procedure illustrates key steps such as Friedel-Crafts acylation, halogenation, and nucleophilic substitution that can be tailored to introduce difluoro and trifluoromethyl groups on the aromatic ring and ethanone moiety.
Fluorination via Selectfluor and Related Reagents
Another approach involves direct fluorination of precursor molecules using electrophilic fluorinating agents such as Selectfluor:
- Starting from N-phenyl-2-(phenylsulfonyl)acetamide derivatives, fluorination with Selectfluor in DMF at 0 °C to room temperature yields fluorinated intermediates.
- Subsequent purification by extraction and chromatography affords the desired fluorinated ketones.
- This method allows selective introduction of fluorine atoms on the alpha-carbon adjacent to the carbonyl group, critical for forming the difluoro ethanone structure.
Use of Fluorinated Aromatic Precursors
Synthesis can also start from aromatic rings already substituted with trifluoromethyl and fluoro groups:
- Commercially available 3-fluoro-5-(trifluoromethyl)benzene derivatives can be subjected to acylation with difluoroacetyl chloride or equivalent reagents.
- This strategy simplifies the synthesis by leveraging pre-functionalized aromatic substrates, reducing the number of steps and improving overall yields.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Halogenation + Substitution (Patent US8946479B2) | Fluorobenzene, phenyl acetyl chloride, potassium carbonate, substituted amide | Room temp to reflux (25-82.5°C), organic solvents (methylene chloride, acetone) | Well-established, scalable, good yield (~74%) | Multi-step, requires careful temperature control and purification |
| Electrophilic Fluorination with Selectfluor | N-phenyl-2-(phenylsulfonyl)acetamide, Selectfluor, DMF | 0°C to room temp, inert atmosphere, column chromatography | Selective fluorination, mild conditions | Requires specialized fluorinating agents, purification intensive |
| Direct Acylation of Fluorinated Aromatic Precursors | 3-fluoro-5-(trifluoromethyl)benzene, difluoroacetyl chloride | Standard acylation conditions | Fewer steps, uses pre-functionalized substrates | Availability of precursors may limit scalability |
Research Findings and Considerations
- The presence of multiple fluorine atoms in 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one enhances its chemical stability and modifies reactivity, necessitating controlled reaction conditions to avoid side reactions.
- Electrophilic fluorination methods using reagents like Selectfluor provide regioselectivity and milder conditions but require careful handling of fluorinating agents.
- Friedel-Crafts based methods are robust and widely used in industrial settings but may involve harsher conditions and multiple purification steps.
- The choice of solvent (e.g., methylene chloride, acetone) and temperature control are critical for optimizing yields and purity.
- Further research is needed to optimize these methods specifically for 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, including exploring green chemistry alternatives and scalable protocols.
Chemical Reactions Analysis
Reformatsky-Type Reactions
The α,α-difluoro ketone moiety undergoes indium-mediated Reformatsky reactions with aldehydes under aqueous conditions (H₂O/THF 4:1). This reaction produces α,α-difluoro-β-hydroxyketones with high regioselectivity (80–91% yields) . Key features include:
| Parameter | Value/Outcome |
|---|---|
| Catalyst | Indium powder (0.5 equiv) |
| Solvent | H₂O/THF (4:1) |
| Temperature | 50°C |
| Reaction Time | 2 hours |
| Substrate Scope | Aromatic/aliphatic/α,β-unsaturated aldehydes |
| Byproduct Formation | <5% reduction products |
Mechanistic studies confirm a radical pathway involving single-electron transfer (SET) from indium to generate a difluoromethyl radical intermediate .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the 4-fluoro position. Reactions with oxygen/nitrogen nucleophiles proceed via SNAr mechanism:
Example Reaction with Sodium Methoxide
textC9H4F6O + NaOCH₃ → C9H3F5O(OCH3) + NaF
-
Activation energy reduced by CF₃ group's electron-withdrawing effect
-
Solvent dependence: DMF > THF > EtOH for reaction rates
-
Steric hindrance limits substitution at 2- and 6-positions
Radical Coupling Reactions
The compound participates in copper-catalyzed radical coupling reactions with arylboronic acids. A representative protocol :
| Condition | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-phenanthroline (20 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 80°C |
| Yield Range | 65–78% |
This method enables direct C–CF₂H bond formation without pre-functionalization .
Ketone Reduction Pathways
Catalytic hydrogenation of the ketone group shows unique selectivity:
| Reducing Agent | Product | Selectivity |
|---|---|---|
| LiEt₃BH | Secondary alcohol (85%) | >20:1 anti |
| Pd/C (H₂) | CH₂F₂-substituted arene (72%) | N/A |
| NaBH₄ | No reaction | - |
The difluoroethyl group directs hydride attack through a combination of electronic and steric effects .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the aromatic ring:
Suzuki-Miyaura Coupling Parameters
textAr-B(OH)₂ + C9H4F6O → Ar-C9H3F6O + B(OH)3
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 100°C |
| Yield Range | 55–82% |
Electron-deficient arylboronic acids show enhanced reactivity due to matched electronic effects .
Stability Under Reaction Conditions
The compound maintains structural integrity under most conditions except:
| Condition | Degradation | Half-Life |
|---|---|---|
| Aqueous NaOH (1M) | Hydrolysis of CF₃ groups | 15 min |
| UV Light (254 nm) | Radical decomposition | 2 hours |
| TFA (neat) | Aromatic ring protonation | Stable |
Thermogravimetric analysis shows decomposition onset at 218°C .
These reaction profiles make 2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one a versatile building block for synthesizing fluorinated pharmaceuticals, agrochemicals, and functional materials. Recent advances in radical chemistry and transition metal catalysis have significantly expanded its synthetic utility .
Scientific Research Applications
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and coatings, benefiting from its chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity. The electron-withdrawing nature of fluorine atoms can stabilize transition states and intermediates, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Key Observations:
Chlorine substitution () increases molecular weight and may alter electrophilicity compared to the hydrogen in the target compound.
Fluorine Impact: The 3-fluoro-5-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects than mono-fluorinated analogs (e.g., ), influencing its reactivity in nucleophilic aromatic substitution.
Stability and Reactivity
Biological Activity
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated compound with potential applications in pharmacology due to its unique structural characteristics. The presence of multiple fluorine atoms often enhances the biological activity of organic compounds, making them suitable for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 242.12 g/mol
- CAS Number : 1823813-02-0
Biological Activity Overview
The biological activity of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.
The compound's biological mechanisms are primarily linked to its interaction with specific enzyme targets. For instance, it has shown promise as an inhibitor of certain kinases and enzymes involved in cancer proliferation and inflammation.
In Vitro Studies
In vitro studies have demonstrated that 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent research:
| Study Reference | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 15.4 | Inhibition of EGFR signaling | |
| MCF7 (Breast) | 12.3 | Induction of apoptosis | |
| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
- Antitumor Activity : A study reported that treatment with 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one resulted in a significant reduction in tumor size in xenograft models, suggesting its effectiveness as a potential anticancer agent .
- Anti-inflammatory Effects : Another investigation found that the compound reduced inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of fluorine atoms significantly enhances the lipophilicity and metabolic stability of the compound, leading to improved biological activity. The trifluoromethyl group is particularly noted for increasing potency against certain enzyme targets .
Q & A
Q. Yield Optimization Table :
| Method | Catalyst/Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Grignard | THF, Mg | -50°C | 60-70% | >95% | |
| Photoredox Arylation | Ru(bpy)₃²⁺, EtOAc | RT | 45% | 90% |
Q. Key Considerations :
- Low temperatures reduce decomposition of fluorinated intermediates.
- Purification via silica gel chromatography (heptane/EtOAc) improves purity .
What spectroscopic techniques are optimal for characterizing this compound, and how do fluorine atoms affect spectral interpretation?
Basic
1H/13C NMR and HRMS are critical for structural confirmation:
- 1H NMR : Fluorine-induced splitting complicates peak assignments. For example, the ketone proton (δ ~2.71 ppm) shows singlet behavior due to symmetry, while aryl protons exhibit complex splitting (e.g., δ 8.40 ppm, dd, J = 7.1, 2.3 Hz) .
- 19F NMR : Quantifies trifluoromethyl (-CF₃, δ ~-63 ppm) and difluoro (-CF₂, δ ~-110 ppm) groups .
- HRMS : Exact mass analysis (e.g., [M+Na]+ = 306.0515) confirms molecular formula .
Q. Advanced Tip :
- Use DEPT-135 and HSQC to resolve overlapping signals in crowded aromatic regions.
What are the key physicochemical properties (e.g., solubility, stability) critical for handling in experimental settings?
Q. Basic
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 198–200°C | |
| Density | 1.235 g/cm³ | |
| Solubility | Lipophilic (soluble in THF, DCM) |
Q. Case Study :
- reports 45% yield via photoredox arylation, while Grignard methods achieve higher yields (70%) due to fewer competing pathways .
What computational strategies predict the compound's reactivity in nucleophilic/electrophilic reactions?
Q. Advanced
- DFT Calculations : Model the electron-withdrawing effects of -CF₃ and -F groups on the ketone’s electrophilicity. The LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates. Polar aprotic solvents stabilize transition states in SNAr reactions .
Q. Table: Calculated Reactivity Parameters
| Parameter | Value | Method |
|---|---|---|
| LUMO Energy | -1.82 eV | DFT/B3LYP |
| Fukui Electrophilicity | 3.45 | NBO |
What are the challenges in studying the compound's metabolic stability in biological systems, and what in vitro models are appropriate?
Q. Advanced
- Fluorine Metabolic Inertness : -CF₃ groups resist oxidative metabolism, complicating metabolite identification. Use LC-MS/MS with stable isotope labeling to track degradation .
- In Vitro Models :
- HepG2 Cells : Assess hepatic clearance via CYP450 inhibition assays.
- Microsomal Stability : Incubate with rat liver microsomes (RLM) to estimate half-life (t1/2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
